molecular formula C12H16BF3KN B13455300 Potassium trifluoro(4-(piperidin-1-ylmethyl)phenyl)borate

Potassium trifluoro(4-(piperidin-1-ylmethyl)phenyl)borate

Cat. No.: B13455300
M. Wt: 281.17 g/mol
InChI Key: GVZQCGPPZMMSNL-UHFFFAOYSA-N
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Description

Potassium trifluoro(4-(piperidin-1-ylmethyl)phenyl)borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are recognized for their moisture and air stability, making them valuable reagents in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(4-(piperidin-1-ylmethyl)phenyl)borate typically involves the reaction of 4-(piperidin-1-ylmethyl)phenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(4-(piperidin-1-ylmethyl)phenyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acids, boranes, and substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of potassium trifluoro(4-(piperidin-1-ylmethyl)phenyl)borate involves its ability to participate in cross-coupling reactions. The compound acts as a boron source, which, under basic conditions, hydrolyzes to form reactive boronate species. These species then undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(4-(piperidin-1-ylmethyl)phenyl)borate is unique due to its piperidin-1-ylmethyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex molecules where specific reactivity is required .

Properties

Molecular Formula

C12H16BF3KN

Molecular Weight

281.17 g/mol

IUPAC Name

potassium;trifluoro-[4-(piperidin-1-ylmethyl)phenyl]boranuide

InChI

InChI=1S/C12H16BF3N.K/c14-13(15,16)12-6-4-11(5-7-12)10-17-8-2-1-3-9-17;/h4-7H,1-3,8-10H2;/q-1;+1

InChI Key

GVZQCGPPZMMSNL-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=C(C=C1)CN2CCCCC2)(F)(F)F.[K+]

Origin of Product

United States

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